molecular formula C8H4ClF5N2O2 B1474550 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide CAS No. 1823183-89-6

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide

Cat. No. B1474550
CAS RN: 1823183-89-6
M. Wt: 290.57 g/mol
InChI Key: YUFRRZANPMXPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide” is a unique chemical with a specific molecular structure . It’s a part of a class of compounds known as trifluoromethylpyridines .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes our compound of interest, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process often involves complex chemical reactions and the use of various reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine group with a trifluoromethyl group attached . The spatial configuration of the carbon atoms connected to this group plays an important role in the compound’s properties .


Chemical Reactions Analysis

This compound, being a fluorinated building block, participates in various chemical reactions . It has been used as an intermediate in the synthesis of other compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide has been studied for its role in the synthesis of various chemical compounds. One study discusses its use in the synthesis of pyrazolo[1,5‐a]pyridines via azirines, highlighting its role in the preparation of heterocyclic compounds (Greszler & Stevens, 2009).
  • Another research focuses on trifluoroacetylation of arenes, where 2-(trifluoroacetoxy)pyridine, a related compound, is used for trifluoroacetylating various arenes under specific conditions (Keumi et al., 1990).

Application in Pesticides Synthesis

  • The compound is also significant in the synthesis of pesticides. A review on 2,3-dichloro-5-trifluoromethyl pyridine, a compound similar in structure, details its widespread use in pesticide synthesis (Lu Xin-xin, 2006).

Medicinal Chemistry

  • In medicinal chemistry, related compounds like 2-(2-Chloro-6-fluorophenyl)acetamides have been explored as potent thrombin inhibitors, showcasing the potential of chloro-fluorinated pyridines in therapeutic applications (Lee et al., 2007).

Biological Studies

  • Another research explores the biological activity of metal ion complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide, showing the biological relevance of such compounds (Karim et al., 2005).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It’s recommended to use personal protective equipment while handling this compound .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5N2O2/c9-4-1-3(8(12,13)14)2-15-5(4)7(10,11)6(17)16-18/h1-2,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFRRZANPMXPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)NO)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-hydroxyacetamide

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